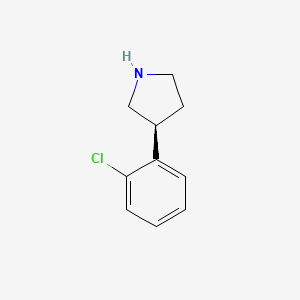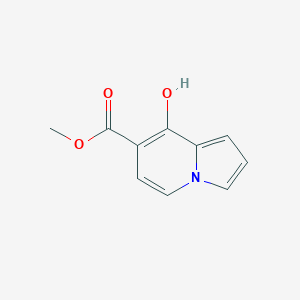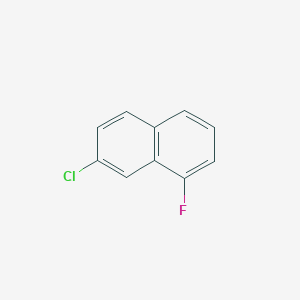
7-Chloro-1-fluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1-fluoronaphthalene is an organofluorine compound derived from naphthalene It is characterized by the presence of a chlorine atom at the seventh position and a fluorine atom at the first position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-fluoronaphthalene typically involves the fluorination of 7-chloronaphthalene. One common method is the reaction of 7-chloronaphthalene with a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the product. Safety measures are crucial due to the hazardous nature of the reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-1-fluoronaphthalene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents such as dimethyl sulfoxide.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 7-chloro-1-aminonaphthalene or 7-chloro-1-thionaphthalene.
Electrophilic Substitution: Formation of 7-chloro-1-nitronaphthalene or 7-chloro-1-sulfonaphthalene.
Oxidation: Formation of 7-chloro-1-naphthoquinone.
Reduction: Formation of 7-chloro-1-dihydronaphthalene.
Applications De Recherche Scientifique
7-Chloro-1-fluoronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Chloro-1-fluoronaphthalene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the fluorine atom is displaced by a nucleophile, forming a new bond with the aromatic ring. In electrophilic substitution reactions, the aromatic ring acts as a nucleophile, attacking the electrophile and forming a new substituted product. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluoronaphthalene: Lacks the chlorine atom at the seventh position.
7-Chloronaphthalene: Lacks the fluorine atom at the first position.
1-Chloro-2-fluoronaphthalene: Has both chlorine and fluorine atoms but at different positions.
Uniqueness
7-Chloro-1-fluoronaphthalene is unique due to the specific positioning of the chlorine and fluorine atoms on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C10H6ClF |
|---|---|
Poids moléculaire |
180.60 g/mol |
Nom IUPAC |
7-chloro-1-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H |
Clé InChI |
JEGHULKXXQLKRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


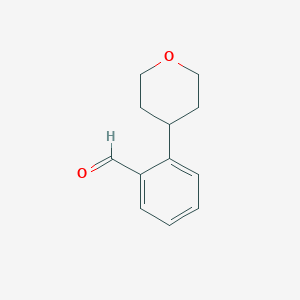

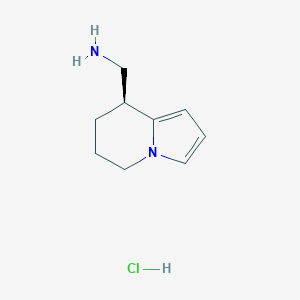


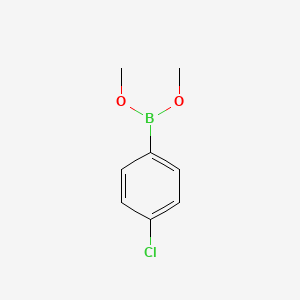
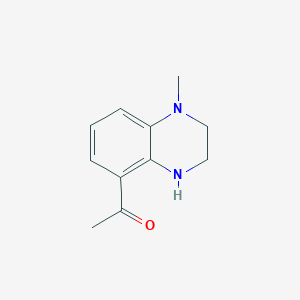
![1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one](/img/structure/B15070749.png)
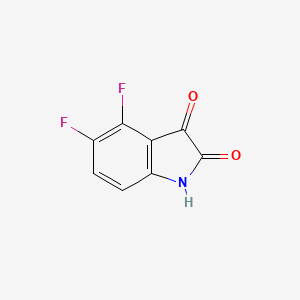
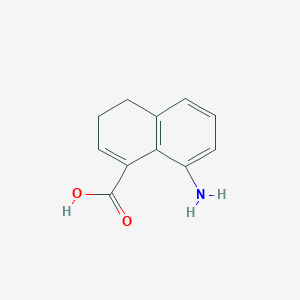
![4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B15070761.png)
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine](/img/structure/B15070762.png)
